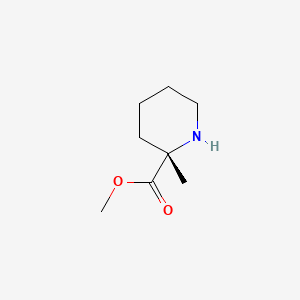

(S)-Methyl 2-methylpiperidine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-Methyl 2-methylpiperidine-2-carboxylate is a chiral compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(S)-Methyl 2-methylpiperidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of (S)-2-methylpiperidine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:

- Dissolve (S)-2-methylpiperidine in an appropriate solvent such as dichloromethane.

- Add a base, such as triethylamine, to the solution.

- Slowly add methyl chloroformate to the reaction mixture while maintaining a low temperature.

- Stir the reaction mixture for several hours until the reaction is complete.

- Purify the product using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Methyl 2-methylpiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: N-oxides.

Reduction: Alcohols.

Substitution: Substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-Methyl 2-methylpiperidine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules, particularly in asymmetric synthesis techniques.

Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.

Medicine: It is explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.

Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of (S)-Methyl 2-methylpiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the molecules derived from this compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-Methyl 2-methylpiperidine-2-carboxylate

- (S)-2-Methylpiperidine

- ®-2-Methylpiperidine

- 2-Methylpiperidine

Uniqueness

(S)-Methyl 2-methylpiperidine-2-carboxylate is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and the development of chiral pharmaceuticals.

Biologische Aktivität

(S)-Methyl 2-methylpiperidine-2-carboxylate, often referred to as S-MPC, is a chiral compound belonging to the piperidine family. This compound has garnered attention in pharmaceutical chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug discovery, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a six-membered heterocyclic structure with a nitrogen atom, an ester functional group, and a methyl substituent. The stereochemistry of the compound is crucial for its biological interactions, influencing its affinity for various biological targets.

Pharmacological Potential

Research indicates that (S)-MPC exhibits several pharmacological properties:

- Neurotransmitter Modulation : Studies have shown that (S)-MPC can interact with neurotransmitter systems, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's disease. It has been investigated as an inhibitor of enzymes like acetylcholinesterase and butyrylcholinesterase, which are critical in cholinergic signaling pathways associated with cognitive functions .

- Antimicrobial Properties : Preliminary studies suggest that (S)-MPC may possess antimicrobial activity against various pathogens. Its interactions with microbial targets indicate potential applications in developing antimicrobial therapies .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes involved in disease processes. For instance, it has shown promise as an inhibitor of acetylcholinesterase, which could be beneficial in managing conditions like Alzheimer's disease .

The biological activity of (S)-MPC is largely attributed to its ability to selectively bind to specific receptors and enzymes due to its chiral nature. This selectivity allows it to modulate various physiological processes effectively.

Interaction with Enzymes

(S)-MPC's mechanism involves competitive inhibition where it binds to the active sites of target enzymes, thus preventing substrate interaction. This action can lead to altered neurotransmission and potentially therapeutic effects in neurodegenerative conditions.

Research Findings

Recent studies have highlighted the following findings regarding (S)-MPC:

| Study | Focus | Findings |

|---|---|---|

| Neurotransmitter Systems | Demonstrated potential as an acetylcholinesterase inhibitor; may improve cognitive function. | |

| Antimicrobial Activity | Showed effectiveness against E. coli and S. aureus; further studies needed for clinical relevance. | |

| Enzyme Inhibition | Identified as a potential dual inhibitor of cholinesterases; implications for Alzheimer's treatment. |

Case Studies

- Neurodegenerative Disorders : In a study examining the effects of (S)-MPC on cognitive function, researchers found that it significantly inhibited acetylcholinesterase activity in vitro, suggesting potential therapeutic benefits for Alzheimer's patients .

- Antimicrobial Research : Another study explored the compound's antimicrobial efficacy against common bacterial strains. Results indicated that (S)-MPC exhibited notable bacteriostatic effects, warranting further investigation into its use as an antimicrobial agent .

Future Directions

While initial findings regarding (S)-MPC's biological activity are promising, further research is essential to fully elucidate its therapeutic potential and safety profile. Future studies should focus on:

- Clinical Trials : Conducting clinical trials to assess the efficacy and safety of (S)-MPC in humans.

- Mechanistic Studies : Investigating the detailed mechanisms through which (S)-MPC interacts with biological targets.

- Structural Modifications : Exploring derivatives of (S)-MPC to enhance its pharmacological properties.

Eigenschaften

IUPAC Name |

methyl (2S)-2-methylpiperidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(7(10)11-2)5-3-4-6-9-8/h9H,3-6H2,1-2H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPUGMTZFAFQMT-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCCN1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.